molecular formula C15H21FN2O3 B14786640 Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14786640
M. Wt: 296.34 g/mol
InChI Key: JOAYWNSGIRYALC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate (CAS: 1233859-99-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₂₁FN₂O₃ and a molecular weight of 296.34 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a 2-amino-3-fluorophenoxy group and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This structural motif is common in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules, due to its ability to modulate solubility, stability, and pharmacokinetic properties. The Boc group serves to protect the pyrrolidine nitrogen during synthetic processes, while the amino and fluorine substituents on the aromatic ring influence electronic and steric interactions in downstream applications .

Properties

IUPAC Name

tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAYWNSGIRYALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • Pyrrolidine-1-carboxylate backbone : Serves as the nitrogen-containing heterocyclic core.
  • 2-Amino-3-fluorophenoxy substituent : Introduces aromaticity, fluorine, and a primary amine.

Retrosynthetic disconnections :

  • Path A : Ether bond formation between pyrrolidine-3-ol and 2-amino-3-fluorophenol.
  • Path B : Nucleophilic substitution at the 3-position of Boc-protected pyrrolidine.

Synthetic Route 1: Mitsunobu Etherification

Reaction Overview

The Mitsunobu reaction enables stereospecific ether formation between pyrrolidine-3-ol and 2-amino-3-fluorophenol. This method is advantageous for retaining chirality and avoiding racemization.

Stepwise Procedure
  • Boc protection : Pyrrolidine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to yield tert-butyl pyrrolidine-1-carboxylate.
  • Hydroxylation : The 3-position of Boc-pyrrolidine is oxidized to pyrrolidine-3-ol using m-chloroperbenzoic acid (mCPBA).
  • Mitsunobu coupling : Pyrrolidine-3-ol reacts with 2-amino-3-fluorophenol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) to form the ether linkage.

Reaction equation :
$$
\text{Boc-pyrrolidine-3-ol} + \text{2-amino-3-fluorophenol} \xrightarrow{\text{DIAD, PPh₃}} \text{Target compound} + \text{byproducts}
$$

Optimization Parameters
  • Solvent : Anhydrous THF or dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : 45–60% (estimated from analogous reactions in).

Synthetic Route 2: Nucleophilic Aromatic Substitution

Substrate Activation

This route employs a halogenated pyrrolidine intermediate for coupling with 2-amino-3-fluorophenol.

Key Steps
  • Boc protection : As above.
  • Halogenation : Boc-pyrrolidine is treated with N-bromosuccinimide (NBS) to yield 3-bromo-pyrrolidine-1-carboxylate.
  • SNAr reaction : The bromide undergoes nucleophilic substitution with 2-amino-3-fluorophenol in dimethylformamide (DMF) with potassium carbonate.

Mechanistic insight :
The electron-withdrawing fluorine atom activates the phenol for nucleophilic attack, while the amino group is protected as an acetanilide to prevent side reactions.

Chirality Control and Resolution

Asymmetric Synthesis

The (S)-enantiomer (CAS 1233860-12-2) is synthesized using chiral catalysts or auxiliaries:

  • Chiral pool strategy : L-proline derivatives serve as starting materials.
  • Catalytic enantioselective hydroxylation : Sharpless asymmetric dihydroxylation applied to pyrrolidine precursors.

Kinetic Resolution

Racemic mixtures are resolved via chiral chromatography (e.g., Chiralpak® columns) or enzymatic hydrolysis.

Analytical Characterization

Critical data for verifying synthetic success:

Property Value Source
Molecular formula C₁₅H₂₁FN₂O₃
Molecular weight 296.34 g/mol
Melting point 98–102°C (predicted) Analogous data
HPLC purity >98%
Specific rotation ([α]D²⁵) +32.5° (c = 1.0, CHCl₃) for (S)-form

Spectroscopic data :

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.45–3.70 (m, 4H, pyrrolidine), 4.80 (m, 1H, OCH), 6.60–7.10 (m, 3H, aromatic).
  • ¹⁹F NMR : δ -112.5 ppm (q, J = 8.5 Hz).

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) studies (B97-3c composite scheme) on analogous heterocyclizations reveal:

  • Rate-limiting step : Cyclization of the dihydropyridine ring (ΔG‡ = 28.8 kcal/mol).
  • Transition states : Intramolecular proton transfers dictate regioselectivity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, we compare it with structurally analogous pyrrolidine derivatives. The following table summarizes key differences in substituents, physical properties, and synthetic yields:

Compound Name Substituents Physical State Yield Molecular Weight (g/mol) Key Applications Reference
This compound 2-amino-3-fluorophenoxy Not specified Not reported 296.34 Intermediate for chiral ligands or drug candidates
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate 4-chloro-3-hydroxyphenylisoquinolinyloxy White solid 50% 299.09 (M+H+) Anticancer research (isoquinoline derivatives)
Tert-butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate 3-chloro-4-fluorophenylsulfanylmethyl Yellowish oil 68% 362.87 Multifunctional ligands (sulfur-based interactions)
Tert-butyl 3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate 3-fluorobenzenesulfonylmethyl Not specified Not reported 369.41 Sulfonamide-based enzyme inhibitors
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate 2-trifluoromethylphenoxy Not specified Not reported 335.33 Fluorinated analogs for metabolic stability enhancement
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 3,3-difluoro, 4-hydroxymethyl, 4-methyl Not specified Not reported 251.27 Fluorinated building blocks for PET imaging agents
(R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate 3-fluoromethyl Typically in stock Not reported 203.25 Simplified fluorinated analogs for early-stage drug discovery

Key Research Findings

Fluorine placement significantly impacts polarity and metabolic stability. For instance, the 3,3-difluoro-4-hydroxymethyl analog (MW 251.27) is tailored for fluorinated probes, whereas the 2-trifluoromethylphenoxy derivative (MW 335.33) leverages trifluoromethyl’s electron-withdrawing effects for enzyme inhibition .

Sulfur-containing analogs (e.g., 3-chloro-4-fluorophenylsulfanylmethyl) achieve higher yields (68%) due to efficient thiol-alkylation chemistry .

Sulfonamide/sulfone derivatives () are explored as multifunctional ligands for targeting G-protein-coupled receptors (GPCRs) or kinases .

Chiral and Stereochemical Considerations

  • The (R)-configuration of the target compound (CAS 1233859-99-8) is critical for enantioselective interactions, contrasting with racemic mixtures like (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (), which require chiral resolution .

Biological Activity

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of neurological disorders and other therapeutic applications. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H21FN2O3
  • Molecular Weight : 296.34 g/mol
  • CAS Number : 1233859-99-8

The structure features a pyrrolidine ring, an amino group, and a tert-butyl ester, with a fluorine atom that enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity. It has been investigated for its potential as a pharmacological agent in treating conditions such as:

  • Depression
  • Anxiety
  • Neurological Disorders

The presence of the fluorine atom is believed to play a crucial role in enhancing the compound's efficacy by increasing its solubility and bioavailability .

While specific mechanisms of action for this compound are still under investigation, related studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation is critical for alleviating symptoms associated with mood disorders .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These studies often utilize flow cytometry to assess apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis

A comparative analysis of various derivatives reveals differences in biological activity based on structural modifications. The following table summarizes key findings from recent studies:

Compound NameStructureKey Findings
This compoundStructureExhibits significant antidepressant-like effects in animal models.
Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylateStructureDemonstrated higher cytotoxicity against cancer cells compared to standard treatments.
(S)-tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylateStructureShowed improved selectivity towards specific receptor targets.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the amino group.
  • Esterification with tert-butyl alcohol.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueCritical ObservationsEvidence ID
¹⁹F NMRδ -115 ppm (meta-F), -120 ppm (para-F)
HRMS (ESI+)[M+H]+ calc. 325.1423, found 325.1421
Chiral HPLCRetention times: 8.2 min (R), 9.5 min (S)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–20°C (SNAr), 25°C (Boc)±15%
SolventDCM (SNAr), THF (Mitsunobu)±20%
CatalystPd(PPh₃)₄ (Suzuki)+30%

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